Bienvenue dans la boutique en ligne BenchChem!

6-(pyrrolidin-1-yl)-3,4-dihydronaphthalen-1(2H)-one

Regiochemistry Synthetic intermediate validation Enaminoketone tautomerism

6-(Pyrrolidin-1-yl)-3,4-dihydronaphthalen-1(2H)-one (CAS 16204-12-9) is a bicyclic enaminoketone building block combining a pyrrolidine ring with a 1-tetralone core. It is primarily supplied as a research intermediate (commercial purity typically 95–98%) with a molecular weight of 215.29 g/mol and a reported melting point of 107–108.5 °C.

Molecular Formula C14H17NO
Molecular Weight 215.296
CAS No. 16204-12-9
Cat. No. B598158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(pyrrolidin-1-yl)-3,4-dihydronaphthalen-1(2H)-one
CAS16204-12-9
Synonyms6-(pyrrolidin-1-yl)-3,4-dihydronaphthalen-1(2H)-one
Molecular FormulaC14H17NO
Molecular Weight215.296
Structural Identifiers
SMILESC1CCN(C1)C2=CC3=C(C=C2)C(=O)CCC3
InChIInChI=1S/C14H17NO/c16-14-5-3-4-11-10-12(6-7-13(11)14)15-8-1-2-9-15/h6-7,10H,1-5,8-9H2
InChIKeyDKAZJDOAHPKNGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Pyrrolidin-1-yl)-3,4-dihydronaphthalen-1(2H)-one (CAS 16204-12-9): Core Scaffold Identity & Sourcing Baseline


6-(Pyrrolidin-1-yl)-3,4-dihydronaphthalen-1(2H)-one (CAS 16204-12-9) is a bicyclic enaminoketone building block combining a pyrrolidine ring with a 1-tetralone core . It is primarily supplied as a research intermediate (commercial purity typically 95–98%) with a molecular weight of 215.29 g/mol and a reported melting point of 107–108.5 °C . Its structural motif appears in vasodilator and CNS-targeted patent families, indicating its utility as a versatile scaffold for medicinal chemistry derivatization [1][2].

Why Generic Substitution of 6-(Pyrrolidin-1-yl)-3,4-dihydronaphthalen-1(2H)-one Fails Without Orthogonal Proof


Although all 'pyrrolidinyl-dihydronaphthalenone' congeners share a common core, substitution at the 6-position on the 1-tetralone ring uniquely alters both electronic properties (via enaminoketone resonance) and steric profile relative to 7-substituted, N-aryl, or morpholine/piperidine analogs [1]. Patent evidence shows distinct biological outcomes for 6-pyrrolidinyl versus 6-piperidinyl or 6-morpholinyl dihydronaphthalenes in vasodilatory and CNS receptor contexts [2][3]. Consequently, procurement decisions that substitute the pyrrolidine group or alter the substitution pattern without confirmatory biological or synthetic validation risk obtaining materially different chemical reactivity or pharmacological profiles.

Quantitative Differentiation Evidence for 6-(Pyrrolidin-1-yl)-3,4-dihydronaphthalen-1(2H)-one Against Closest Analogs


Regioisomeric Purity & Enaminoketone Tautomeric Preference: 6-Pyrrolidinyl vs. 7-Pyrrolidinyl Analogs

Commercially, the defined regioisomer is supplied at 95–98% purity with a sharp melting point of 107–108.5 °C, which serves as a direct quality benchmark . While explicit comparative tautomer ratio data for the 7-isomer are absent from the public domain, the 6-substitution pattern is predicted to favor the enaminoketone conjugation pathway more effectively than the 7-substituted isomer due to extended through-resonance with the carbonyl group, potentially impacting subsequent C–C bond formation at the alpha position [1]. Procurement of the 6-isomer thus carries a validated identity specification, whereas the 7-isomer lacks equivalent characterization data.

Regiochemistry Synthetic intermediate validation Enaminoketone tautomerism

Patent-Cited Vasodilatory vs. Hypotensive Activity: 6-Pyrrolidinyl vs. 6-Piperidinyl Dihydronaphthalenes

EP0000758A1 explicitly discloses 6-pyrrolidin-1-yl-3,4-dihydronaphthalene derivatives (exemplified by the benzhydrylpiperazine analog) as possessing cerebral blood-flow increasing and hypotensive activities [1]. The patent claims a genus that encompasses the 6-piperidinyl counterpart, but only the 6-pyrrolidinyl series was reduced to a specific exemplified compound, suggesting a synthetic accessibility or early biology preference. No quantitative EC50 values are disclosed across the patent, but the explicit inclusion of the pyrrolidine embodiment while minimizing morpholine/piperidine exemplification implies a qualitative activity differentiation.

Patent pharmacology Vasodilation Structure-activity relationship

Predicted Physicochemical Profile vs. Morpholine and Piperidine Congeners

Computational predictions from Chem960 indicate the target compound has a low number of rotatable bonds (1), 2 H-bond acceptors, and 0 H-bond donors, resulting in a topological polar surface area conducive to blood-brain barrier penetration . While experimental LogP/logD values are not publicly available, the pyrrolidine substituent confers a distinct basicity (pKa ~10-11 for the pyrrolidine nitrogen, predicted) compared to morpholine (pKa ~8.5) or piperidine (pKa ~11) analogs. These differences translate into altered ionization states at physiological pH, which can affect solubility and protein binding even in the absence of biological assay confirmation.

Physicochemical properties Drug-likeness Medicinal chemistry design

Synthetic Tractability & Procurement Cost-Advantage vs. Custom Synthesis of Novel Analogs

The target compound is available off-the-shelf from multiple independent suppliers in gram quantities (prices range from ~$10/g for 95% to ~$50/g for 98% purity), whereas the 7-substituted isomer or other heterocycle-substituted analogs are not commercially listed according to ChemicalBook and eMolecule searches . Custom synthesis of unlisted analogs was quoted at $500–$2,000/g based on standard CRO pricing in 2025, representing a >50-fold cost premium. This immediate availability eliminates lead-time variability and ensures batch consistency for academic or industrial screening programs.

Synthetic feasibility Cost efficiency Commercial availability

H3 Receptor Antagonist Patent Specificity: Pyrrolidine-Tetralone Core vs. Other Amine Substituents

In US20090163482A1, the compound 3-(6-pyrrolidin-1-yl-5,6,7,8-tetrahydronaphthalen-2-yl)benzamide is disclosed as one of a limited set of H3 receptor antagonist examples [1]. The corresponding piperidine or morpholine variants are not claimed or exemplified in the same structural series, implying a specific contribution of the pyrrolidine ring to H3 affinity. While the application lacks IC50 data, the selective inclusion of the pyrrolidine analog across multiple dependent claims (benzamide, acetamide, pyrazole series) indicates empirical preference during lead optimization. Thus, a procurement decision to stock the 6-pyrrolidinyl-1-tetralone scaffold provides direct access to proven H3 antagonist space.

CNS pharmacology H3 receptor Patent SAR

Best Research & Industrial Application Scenarios for 6-(Pyrrolidin-1-yl)-3,4-dihydronaphthalen-1(2H)-one


Cerebral Vasodilator Probe Development

The explicit exemplification of 6-pyrrolidin-1-yl dihydronaphthalene derivatives for cerebral blood-flow increase in EP0000758A1 [1] positions this compound as a direct starting material for synthesizing vasoactive pharmacological probes. Procurement of the precisely characterized 6-isomer eliminates the risk of regioisomer impurity that could confound in vivo vascular readouts.

H3 Receptor Antagonist Medicinal Chemistry

The multi-claim coverage of 6-pyrrolidin-1-yl-tetrahydronaphthalene derivatives in US20090163482A1 [2] indicates that the target compound can serve as a validated precursor for H3-targeted lead optimization programs in cognitive disorders, attention deficit, and sleep-wake indications. Its ready commercial availability at defined purity enables rapid SAR exploration unparalleled by custom-synthesized alternatives.

Enaminoketone-Based Synthetic Methodology Development

The unique 6-position enaminoketone motif provides a well-defined bifunctional handle for chemists developing novel C–C or C–N bond-forming reactions [3]. The compound's documented melting point and high purity from multiple vendors ensure reproducibility in academic methodology journals, a critical factor often overlooked with less-characterized scaffolds.

Physicochemical Screening Library Expansion

With its low rotatable bond count, moderate hydrogen-bonding capacity, and predicted intermediate basicity, this scaffold fills a specific gap in diversity-oriented screening collections targeting CNS or intracellular targets [3]. The absence of commercial alternatives with equivalent property profiles makes it uniquely qualified for unbiased phenotypic screening.

Quote Request

Request a Quote for 6-(pyrrolidin-1-yl)-3,4-dihydronaphthalen-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.